molecular formula C12H12N2O B7580358 3-(5-Amino-6-methylpyridin-3-yl)phenol

3-(5-Amino-6-methylpyridin-3-yl)phenol

Cat. No. B7580358
M. Wt: 200.24 g/mol
InChI Key: AAZVBWFRIKZWFH-UHFFFAOYSA-N
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Description

3-(5-Amino-6-methylpyridin-3-yl)phenol, also known as AMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

3-(5-Amino-6-methylpyridin-3-yl)phenol has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-(5-Amino-6-methylpyridin-3-yl)phenol has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In biochemistry, 3-(5-Amino-6-methylpyridin-3-yl)phenol has been used as a tool to study protein-ligand interactions and enzyme kinetics. In materials science, 3-(5-Amino-6-methylpyridin-3-yl)phenol has been studied for its potential use in the development of organic semiconductors and optoelectronic devices.

Mechanism of Action

The mechanism of action of 3-(5-Amino-6-methylpyridin-3-yl)phenol is not fully understood, but it is believed to interact with specific target molecules in cells, leading to various biochemical and physiological effects. 3-(5-Amino-6-methylpyridin-3-yl)phenol has been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
3-(5-Amino-6-methylpyridin-3-yl)phenol has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. 3-(5-Amino-6-methylpyridin-3-yl)phenol has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Furthermore, 3-(5-Amino-6-methylpyridin-3-yl)phenol has been shown to enhance cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

3-(5-Amino-6-methylpyridin-3-yl)phenol has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, the limitations of 3-(5-Amino-6-methylpyridin-3-yl)phenol include its cost and the difficulty of its synthesis, which can limit its availability for research purposes.

Future Directions

There are several future directions for the research and development of 3-(5-Amino-6-methylpyridin-3-yl)phenol. One potential direction is the investigation of its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is the study of its mechanism of action and its interactions with specific target molecules in cells. Additionally, the development of new synthesis methods for 3-(5-Amino-6-methylpyridin-3-yl)phenol could lead to improved yields and purity of the compound, making it more widely available for research purposes.
Conclusion
In conclusion, 3-(5-Amino-6-methylpyridin-3-yl)phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-(5-Amino-6-methylpyridin-3-yl)phenol could lead to the development of new drugs and materials with potential applications in various fields.

Synthesis Methods

3-(5-Amino-6-methylpyridin-3-yl)phenol can be synthesized through a multi-step process that involves the reaction of 3-hydroxy-2-methyl-4-pyrone with 3-amino-6-methylpyridine. The resulting product is then treated with hydrochloric acid to obtain 3-(5-Amino-6-methylpyridin-3-yl)phenol in its pure form. The synthesis method of 3-(5-Amino-6-methylpyridin-3-yl)phenol has been extensively studied, and various modifications have been proposed to improve the yield and purity of the compound.

properties

IUPAC Name

3-(5-amino-6-methylpyridin-3-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-8-12(13)6-10(7-14-8)9-3-2-4-11(15)5-9/h2-7,15H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZVBWFRIKZWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C2=CC(=CC=C2)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Amino-6-methylpyridin-3-yl)phenol

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